3-(4-Chlorophenyl)benzaldehyde
Overview
Description
3-(4-Chlorophenyl)benzaldehyde is a chemical compound that is structurally related to benzaldehyde derivatives with a chlorophenyl group attached to the benzene ring. While the provided papers do not directly discuss 3-(4-Chlorophenyl)benzaldehyde, they do provide insights into similar compounds which can be used to infer some of the properties and reactions that 3-(4-Chlorophenyl)benzaldehyde may undergo.
Synthesis Analysis
The synthesis of chlorinated benzaldehyde derivatives can be complex and may involve various chemical reactions. For instance, the microwave-assisted condensation of chloroquinaldine with isophthalic aldehyde resulted in the formation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde with a high yield . This suggests that similar methods could potentially be applied to synthesize 3-(4-Chlorophenyl)benzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorinated benzaldehydes is characterized by the presence of a benzene ring with a formyl group and a chlorophenyl group. The structure of related compounds has been determined using various spectroscopic techniques and X-ray analysis, which provide detailed information about the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Chlorinated benzaldehydes can participate in a variety of chemical reactions. For example, 4-oxo-4H-1-benzopyran-3-carboxaldehydes have been shown to react with sodium hypochlorite to yield chlorochromones, indicating that halogenation reactions are possible with these types of compounds . Additionally, the presence of the formyl group in benzaldehydes makes them susceptible to nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzaldehydes can be influenced by the presence of the chloro substituent. For example, the electronic properties, such as band gap energies, can be affected by solvation effects in different solvent atmospheres . The reactivity of such compounds can be studied through molecular electrostatic potential (MEP) analysis to identify reactive sites . Furthermore, spectroscopic studies can provide information on vibrational wave numbers, which are important for understanding the physical properties of the compound .
Case Studies
While the provided papers do not mention specific case studies involving 3-(4-Chlorophenyl)benzaldehyde, they do discuss related compounds that have been studied for their biological activities. For instance, molecular docking studies have been performed to assess the anticancer activities of similar compounds . This suggests that 3-(4-Chlorophenyl)benzaldehyde could also be a candidate for such studies, given its structural similarity.
Scientific Research Applications
Catalytic Applications
One study demonstrated the use of sulfated Ti-SBA-15 as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of catalytic processes in the production of benzaldehyde derivatives. The enhanced acidity of the catalyst increased the conversion rate without affecting selectivity, which is crucial for industrial applications in cosmetics, food, and pharmaceuticals (Rajesh Sharma, K. Soni, A. Dalai, 2012).
Synthesis of Heterocyclic Compounds
Research into the alkylation by enamines for the synthesis of some heterocyclic compounds showed that compounds derived from 4-chlorobenzaldehyde play a critical role in the formation of various heterocyclic structures. This research underscores the versatility of 3-(4-Chlorophenyl)benzaldehyde derivatives in organic synthesis and their potential applications in developing new pharmaceuticals (J. Abdullah, 2009).
Materials Science
In materials science, the modification of graphitic carbon nitride to enhance its photocatalytic properties for the selective synthesis of benzaldehyde from benzyl alcohol was investigated. This research highlights the role of 3-(4-Chlorophenyl)benzaldehyde and its derivatives in advancing photocatalytic applications, offering environmentally friendly alternatives to traditional synthetic routes (M. J. Lima et al., 2017).
Advanced Synthesis Techniques
Another study focused on the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, demonstrating the efficiency of modern synthesis techniques in producing complex organic molecules. This method not only improves the yield but also reduces the reaction time, indicating the potential of 3-(4-Chlorophenyl)benzaldehyde in streamlined synthetic processes (L. Shu, 2010).
Safety And Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBHWLKAALCSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362741 | |
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)benzaldehyde | |
CAS RN |
139502-80-0 | |
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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